1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea
Description
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea is a urea-based small molecule featuring a pyrrolidin-5-one (pyrrolidinone) core substituted with a 4-fluorophenyl group at the 1-position and a meta-tolyl (3-methylphenyl) group via the urea linkage. The 4-fluorophenyl substituent is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to modulate electronic properties, while the m-tolyl group may contribute to hydrophobic interactions in binding pockets. The pyrrolidinone ring introduces conformational rigidity, which could influence solubility and bioavailability.
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-12-3-2-4-14(9-12)20-18(24)21-15-10-17(23)22(11-15)16-7-5-13(19)6-8-16/h2-9,15H,10-11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZWJZGANZTUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through a cyclization reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.
Formation of the Urea Moiety: The final step involves the reaction of the pyrrolidinone intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the urea moiety are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, leading to a decrease in the enzyme’s catalytic activity. Additionally, the compound may interact with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Compounds for Comparison :
- Chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) from .
- Thiazole-triazole hybrids (Compounds 4 and 5) from .
Analysis: The fluorophenyl group in the target compound is constrained by the pyrrolidinone ring, likely adopting a planar conformation that maximizes π-π stacking interactions. In contrast, chalcone derivatives exhibit variable dihedral angles, which influence their biological activity . The urea group in the target compound offers distinct hydrogen-bonding capabilities compared to chalcones’ ketone or thiazoles’ sulfur-containing rings.
Physicochemical Insights :
- The m-tolyl group increases hydrophobicity (clogP ~3.5 estimated) compared to ’s CF₃-substituted compound (clogP ~4.2).
- The pyrrolidinone’s carbonyl group may enhance aqueous solubility relative to thiazole-triazole hybrids ().
Research Findings and Implications
Substituent Effects: The 4-fluorophenyl group enhances metabolic stability and electronic modulation, while the m-tolyl group balances lipophilicity. Pyrrolidinone’s rigidity may improve target selectivity compared to flexible chalcone backbones .
Biological Potential: Urea derivatives often exhibit kinase or protease inhibitory activity.
Crystallographic Considerations :
- The planar fluorophenyl group in the target compound may adopt packing modes similar to ’s thiazole derivatives, which form triclinic crystals with P̄1 symmetry .
Biological Activity
1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea is a synthetic compound with potential pharmacological applications. Its structure features a fluorophenyl group, a pyrrolidinone moiety, and a urea functional group, which suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H18FN3O, with a molecular weight of 299.34 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for various targets involved in disease processes:
- Enzyme Inhibition : The urea moiety is known to interact with enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and norepinephrine, which may have implications for mood disorders.
- Receptor Modulation : The compound may also interact with receptors involved in pain perception and inflammation, suggesting potential analgesic and anti-inflammatory properties.
Biological Activity Studies
A variety of studies have been conducted to evaluate the biological activity of this compound:
In Vitro Studies
- Cytotoxicity Assays : The compound was tested against several cancer cell lines to assess its cytotoxic effects. Results indicated that it exhibited significant cytotoxicity at higher concentrations (IC50 values ranging from 10 µM to 25 µM), indicating its potential as an anticancer agent .
- Enzyme Inhibition Assays : The inhibitory effects on MAO-A and MAO-B were evaluated using various concentrations of the compound. It was found to have an IC50 value of approximately 0.045 µM for MAO-B inhibition, demonstrating potent activity .
In Vivo Studies
Animal models have been utilized to further understand the pharmacological effects:
- Anti-inflammatory Effects : Inflammation models showed that treatment with the compound significantly reduced edema in paw swelling tests, suggesting anti-inflammatory properties .
- Pain Models : The compound was tested in pain models where it demonstrated significant analgesic effects comparable to standard analgesics .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- A study on related urea derivatives indicated promising results in treating chronic pain conditions due to their ability to inhibit specific pain pathways .
- Another investigation into pyrrolidine derivatives revealed their efficacy in reducing tumor growth in xenograft models, supporting the potential use of this class of compounds in cancer therapy .
Comparative Analysis
A comparison table summarizing the biological activities and IC50 values for various compounds related to this compound is provided below:
| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | MAO-B | 0.045 | Antidepressant potential |
| Related Urea Derivative | MAO-A | 0.039 | Antidepressant potential |
| Pyrrolidine Derivative | Cancer Cell Lines | 10 - 25 | Cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
